

Quantum Chemical Studies of 2-Phenylquinoxaline: From Molecular Structure to Drug Development Insights

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Compound of Interest

Compound Name: 2-Phenylquinoxaline

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Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] Among these, **2-phenylquinoxaline** serves as a pivotal scaffold for the development of novel therapeutic agents.[4][5] This technical guide provides a comprehensive exploration of the quantum chemical studies of **2-phenylquinoxaline**, elucidating how computational methods provide profound insights into its electronic structure, reactivity, and potential as a pharmacophore. We will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to dissect its molecular properties, from optimized geometry to its interaction potential with biological targets. This guide is designed to bridge theoretical calculations with practical drug discovery, offering field-proven insights for professionals in the pharmaceutical sciences.

The Significance of the 2-Phenylquinoxaline Scaffold

The quinoxaline nucleus, a fusion of a benzene and a pyrazine ring, is a privileged structure in drug discovery.[3][6] The introduction of a phenyl group at the 2-position creates **2-phenylquinoxaline** (2PQXL), a molecule with unique electronic and steric properties that make it an ideal building block for synthesizing complex, pharmacologically active compounds.

[7] Its derivatives have been successfully investigated as fatty acid synthase (FASN) inhibitors for anticancer activity and as tubulin inhibitors, highlighting the versatility of this scaffold.[4][8] Understanding the fundamental quantum chemical properties of the 2PQXL core is therefore essential for the rational design of new, more potent and selective drug candidates.

The Computational Scientist's Toolkit: Methodology

Quantum chemical calculations have become an indispensable tool for predicting molecular properties, saving significant time and resources in the drug development pipeline. Density Functional Theory (DFT) is the most widely used method for studying molecules of this size due to its excellent balance of accuracy and computational cost.

Core Methodology: Density Functional Theory (DFT)

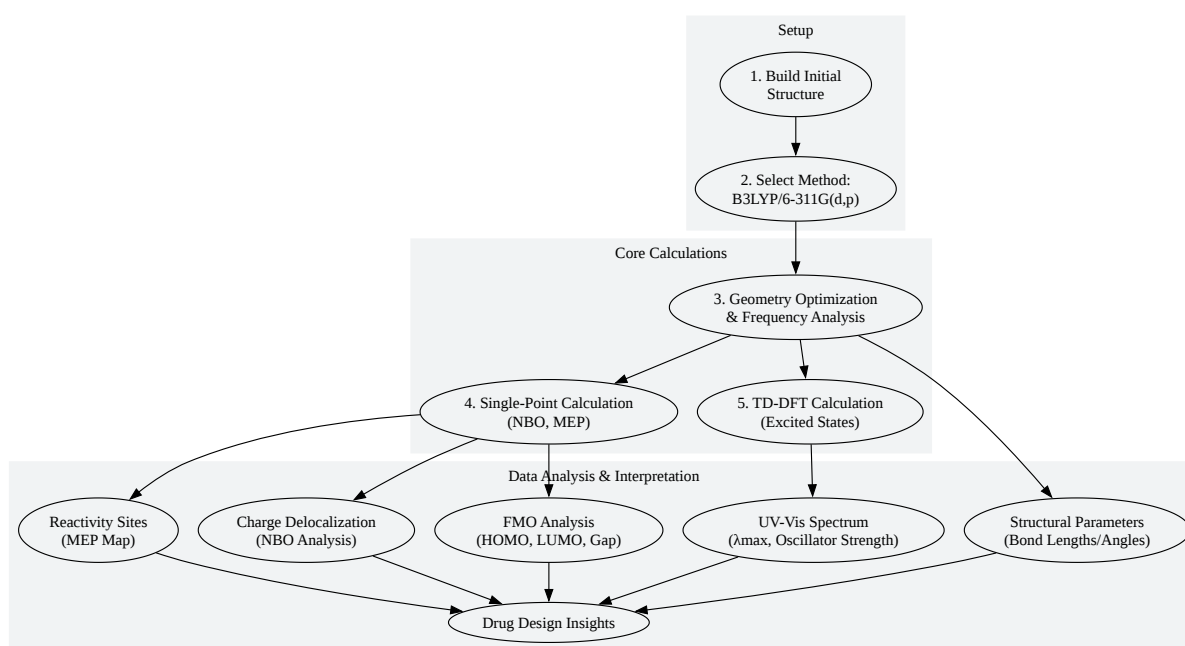
The workhorse for the computational investigation of **2-phenylquinoxaline** is DFT, particularly using the B3LYP hybrid functional.[1][9][10]

- Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic systems compared to pure DFT functionals. It has a long-standing track record of providing reliable results for the geometries, vibrational frequencies, and electronic properties of organic molecules.[11]
- The Choice of Basis Set: 6-311G(d,p). A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set is a Pople-style, split-valence triple-zeta basis set.
 - Triple-Zeta (6-311G): It uses three functions to describe each valence atomic orbital, allowing for greater flexibility in describing the electron distribution.
 - Polarization Functions (d,p): The (d,p) notation indicates the addition of d-functions on heavy (non-hydrogen) atoms and p-functions on hydrogen atoms. These functions are crucial as they allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds and non-covalent interactions.[1][9]

Experimental Protocol: A Standard DFT Workflow

The following protocol outlines the typical steps for a comprehensive DFT study of **2-phenylquinoxaline** using a computational chemistry package like Gaussian.

- Input Structure Creation: Build the **2-phenylquinoxaline** molecule using a molecular editor (e.g., GaussView).
- Geometry Optimization:
 - Perform a full geometry optimization without constraints. This step finds the lowest energy conformation of the molecule.
 - Keyword Line: #p B3LYP/6-311G(d,p) Opt Freq
 - Opt: Requests geometry optimization.
 - Freq: Requests a frequency calculation after optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[\[12\]](#)
- Property Calculations: Using the optimized geometry, perform single-point energy calculations to derive various electronic properties.
 - Keyword Line: #p B3LYP/6-311G(d,p) Pop=NBO MEP
 - Pop=NBO: Requests a full Natural Bond Orbital (NBO) analysis.[\[13\]](#)
 - MEP: Requests the calculation of the Molecular Electrostatic Potential.
- Excited State Calculations (UV-Vis Spectrum):
 - Perform a Time-Dependent DFT (TD-DFT) calculation to predict electronic transitions.
 - Keyword Line: #p TD(NStates=10) B3LYP/6-311G(d,p)
 - TD(NStates=10): Requests the calculation of the first 10 electronic excited states.[\[9\]](#)



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Analysis of Molecular Structure and Properties

Optimized Molecular Geometry

The first output of a quantum chemical study is the optimized geometry. DFT calculations at the B3LYP/6-311G(d,p) level provide detailed information on bond lengths and angles.^[9] These theoretical parameters are often in excellent agreement with experimental data from X-ray crystallography, validating the chosen computational method.

Parameter	C1-C4	C-N	C-C (phenyl)	C-H
Calculated Bond Length (Å)	1.4336	~1.3-1.4	~1.39-1.41	~1.08-1.09
Calculated Bond Angles (°)	{Most angles are close to the ideal 120° for sp² hybridized carbons.}			
Data derived from representative studies. [1] [9]				

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

- HOMO: Represents the ability to donate an electron (nucleophilicity).
- LUMO: Represents the ability to accept an electron (electrophilicity).^[14]
- HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.^[14] For **2-phenylquinoxaline**, the calculated HOMO-LUMO gap is approximately 4.26 eV, indicating good stability.^[1]

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Parameter	Energy (eV)	Implication
E(HOMO)	-6.07	Electron-donating capability
E(LUMO)	-1.81	Electron-accepting capability
ΔE (Gap)	4.26	High chemical stability

Representative values
calculated at the B3LYP/6-311G(d,p) level.[1]

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface, which is invaluable for predicting reactivity.[15] It helps identify the regions most susceptible to electrophilic and nucleophilic attack.

- Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack. In **2-phenylquinoxaline**, these are typically located around the nitrogen atoms of the pyrazine ring.[16]
- Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack.[15][17]
- Green Regions: Represent neutral potential.

The MEP analysis for **2-phenylquinoxaline** reveals that the nitrogen atoms are the most negative sites, making them primary targets for interactions with electrophiles or hydrogen bond donors in a receptor active site.[1][9] This information is critical for understanding drug-receptor binding.

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Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron delocalization within the molecule by studying the interactions between filled (donor) and empty (acceptor) orbitals.^[13] It quantifies the stabilization energy ($E(2)$) associated with these delocalization effects, which are crucial for molecular stability.

Key findings from NBO analysis of **2-phenylquinoxaline** include:

- **Intramolecular Hyperconjugation:** Significant charge transfer occurs from lone pair orbitals on the nitrogen atoms (LP(N)) to the antibonding π^* orbitals of the adjacent C-C and C-N bonds.
- **π -Conjugation:** Strong delocalization is observed across the fused ring system and the phenyl substituent, contributing to the planarity and stability of the molecule. These interactions are fundamental to the molecule's electronic structure and influence its chemical behavior and spectroscopic properties.

Application in Drug Development and Medicinal Chemistry

The true power of these quantum chemical studies lies in their application to real-world drug discovery challenges.

- **Rational Drug Design:** By understanding the electronic properties and reactive sites of the **2-phenylquinoxaline** scaffold, medicinal chemists can rationally design derivatives with improved activity. For example, substituting the phenyl ring with electron-withdrawing or electron-donating groups can modulate the HOMO-LUMO gap and alter the molecule's reactivity and binding affinity.^[8]
- **Structure-Activity Relationship (SAR) Studies:** Quantum chemical descriptors (like HOMO/LUMO energies, dipole moment, and atomic charges) can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) studies.^[18] This allows for the development of predictive models that correlate a molecule's computed properties with its biological activity, accelerating the identification of lead compounds.
- **Molecular Docking:** The partial atomic charges and electrostatic potential derived from DFT are essential for accurate molecular docking simulations. These simulations predict how a

ligand (like a **2-phenylquinoxaline** derivative) will bind to the active site of a protein target, providing insights into the key interactions that drive binding affinity and selectivity.[8] This is a critical step in identifying promising drug candidates, as seen in studies targeting FASN and tubulin.[4][8]

Conclusion

Quantum chemical studies, primarily employing Density Functional Theory, provide an exceptionally detailed and predictive framework for understanding the molecular properties of **2-phenylquinoxaline**. [1] From the precise determination of its 3D structure to the nuanced analysis of its electronic orbitals and reactive sites, these computational methods offer invaluable insights. For researchers in drug development, this theoretical foundation is not merely academic; it is a practical and powerful tool for guiding the synthesis of novel derivatives, interpreting structure-activity relationships, and ultimately, accelerating the journey from a promising scaffold to a life-saving therapeutic.

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